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Compound of Interest

Compound Name: 6-Methoxynicotinonitrile

Cat. No.: B102282

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Methoxynicotinonitrile (CAS No. 5470-66-6), a key intermediate in various chemical
syntheses. This document collates available Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and
application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
mass spectrometry for 6-Methoxynicotinonitrile.

Table 1: *H NMR Spectral Data (Predicted)

Chemical Shift (5)

Multiplicity Number of Protons  Assignment
ppm
~8.5 Doublet 1H H-2
~7.9 Doublet of Doublets 1H H-4
~6.8 Doublet 1H H-5
~3.9 Singlet 3H -OCHs
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Note: Experimental data for the specific, unsubstituted 6-Methoxynicotinonitrile is not readily
available in public databases. The data presented is based on predictions and analysis of
structurally similar compounds.

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (8) ppm Assighment
~164 C-6

~152 C-2

~142 C-4

~117 C-5

~116 -CN

~109 C-3

~54 -OCHs

Note: As with the H NMR data, these chemical shifts are predicted based on known values for
substituted pyridines and related nitrile compounds in the absence of readily available
experimental spectra.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
~2230-2210 Medium C=N stretch (Nitrile)
) C=N and C=C stretching

~1600-1550 Medium to Strong S

(Pyridine ring)
~1480-1440 Medium C-H bending (Pyridine ring)

C-0O-C asymmetric stretch
~1300-1200 Strong

(Aryl ether)

C-O-C symmetric stretch (Aryl
~1050-1000 Strong

ether)
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Table 4: Mass Spectrometry Data

m/z Interpretation
134 [M]* (Molecular lon)
119 [M - CHs]*

104 [M - CH20]*

91 [M - HCN - CHs]*

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility
and accurate interpretation. While specific experimental parameters for 6-
Methoxynicotinonitrile are not widely published, the following are generalized protocols for

the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 6-Methoxynicotinonitrile in approximately 0.6-0.8
mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent is critical

to avoid overlapping signals with the analyte.

 Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), to the solution to provide a reference signal at 0.00 ppm.

» Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

o For 'H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-

noise ratio.

o For 13C NMR, a larger number of scans is typically required due to the low natural
abundance of the 13C isotope. Proton decoupling is commonly used to simplify the

spectrum to single lines for each unique carbon atom.
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Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample like 6-Methoxynicotinonitrile, the Attenuated Total
Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed
directly on the ATR crystal.

» Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000-400 cm~1.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the final
spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

« lonization: Electron lonization (EI) is a common method for small, volatile molecules. In this
technique, the sample is bombarded with a high-energy electron beam, causing ionization
and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
synthesized organic compound like 6-Methoxynicotinonitrile.
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A generalized workflow for the synthesis and spectroscopic characterization of an organic
compound.

This diagram outlines the logical progression from the synthesis and purification of the
compound to its analysis by various spectroscopic technigues, culminating in the interpretation
of the data to confirm its chemical structure.

 To cite this document: BenchChem. [Spectroscopic Profile of 6-Methoxynicotinonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102282#spectroscopic-data-of-6-
methoxynicotinonitrile-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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